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molecular formula C7H10O4 B3131920 trans-Cyclopentane-1,3-dicarboxylic acid CAS No. 36010-89-6

trans-Cyclopentane-1,3-dicarboxylic acid

Cat. No. B3131920
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04748240

Procedure details

1,3-Cyclopentanedicarboxylic acid (4.0 g., 25 mmole) was converted to the anhydride by refluxing for 3 hours in 20 ml. of acetic anhydride. After removal of excess acetic anhydride, extraction with hexane and evaporation of the hexane, 3.95 g. of cyclopentane-1,3-dicarboxylic anhydride was obtained. The anhydride was combined with 6.51 g. (27 mmole) of 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine in 50 ml. of dichloromethane and stirred at room temperature overnight. The dichloromethane was removed in vacuo and replaced with 75 ml. of toluene. The mixture was refluxed for 24 hours with water separation via a Dean-Stark trap. The product was concentrated under vacuum and chromatographed on 200 g. of silica gel with 5% ethanol/chloroform. The product-containing fractions were combined and concentrated and the residue crystallized (2 crops) from isopropanol with addition of 4N HCl/isopropanol. A second recrystallization from isopropanol gave 1.1 g. of the title compound as the dihydrochloride, hemihydrate; m.p. 201°-203° C.(d).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:9]([OH:11])=[O:10])[CH2:5][CH2:4][CH:3]([C:6]([OH:8])=O)[CH2:2]1.C(OC(=O)C)(=O)C>>[CH:3]12[C:6](=[O:8])[O:11][C:9](=[O:10])[CH:1]([CH2:5][CH2:4]1)[CH2:2]2

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC(CC1)C(=O)O)C(=O)O
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 3 hours in 20 ml
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of excess acetic anhydride, extraction
CUSTOM
Type
CUSTOM
Details
with hexane and evaporation of the hexane, 3.95 g

Outcomes

Product
Name
Type
product
Smiles
C12CC(CC1)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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